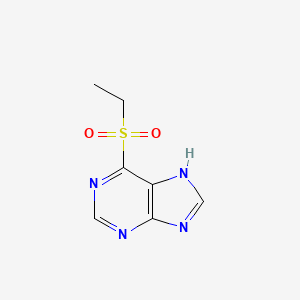

Purine, 6-(ethylsulfonyl)-

Description

Structure

3D Structure

Properties

CAS No. |

82499-11-4 |

|---|---|

Molecular Formula |

C7H8N4O2S |

Molecular Weight |

212.23 g/mol |

IUPAC Name |

6-ethylsulfonyl-7H-purine |

InChI |

InChI=1S/C7H8N4O2S/c1-2-14(12,13)7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) |

InChI Key |

RVSSFECMBRQIOD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Purine, 6 Ethylsulfonyl and Analogues

Foundational Synthetic Routes for the Purine (B94841) Ring System

The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of numerous biologically vital molecules. rsc.org Its synthesis can be achieved through several established pathways.

Historically and biosynthetically, the de novo synthesis pathway builds the purine ring system step-by-step onto a ribose-5-phosphate (B1218738) scaffold, starting with simple precursors like amino acids, formate, and carbon dioxide. biochemden.comlibretexts.orgnih.gov This complex, multi-enzyme process culminates in the formation of inosine (B1671953) monophosphate (IMP), a key intermediate from which other purine nucleotides like AMP and GMP are derived. wikipedia.orgyoutube.comyoutube.com

In chemical synthesis, more practical routes often start from pre-formed pyrimidine or imidazole precursors. daneshyari.com Recent advances have highlighted methods starting from materials such as diaminomaleonitrile, urea (B33335) derivatives, and substituted pyrimidines or imidazoles to construct the purine core. rsc.orgrsc.orgresearchgate.net For instance, substituted purines can be obtained in high yields by reacting 1,3-dimethyl-5,6-diaminouracil with various reagents. rsc.org

| Starting Material | General Approach | Key Intermediates | Reference(s) |

| Ribose-5-phosphate | De novo biosynthesis | Inosine Monophosphate (IMP) | nih.govwikipedia.org |

| Substituted Pyrimidines | Ring closure/cyclization | Diaminopyrimidines | daneshyari.comrsc.org |

| Substituted Imidazoles | Ring closure/cyclization | Aminoimidazole carboxamide | rsc.orgresearchgate.net |

| Diaminomaleonitrile | Cyclization with various reagents | - | rsc.orgrsc.org |

Regioselective Functionalization Strategies at the Purine C-6 Position

The C-6 position of the purine ring is particularly susceptible to nucleophilic attack, making it a prime target for functionalization. mdpi.com This reactivity is exploited in numerous synthetic strategies to introduce a wide array of substituents.

In di- or trihalogenated purines, the C-6 position is generally the most reactive site for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.gov This inherent selectivity allows for the stepwise introduction of different groups at various positions on the purine core. For example, in 2,6-dichloropurine, reactions often proceed preferentially at the C-6 position. avcr.cz

Recent developments have also focused on direct C-H functionalization, avoiding the need for pre-halogenated purines. acs.org Metal-free methods have been reported for the highly regioselective C-6 alkylation and hydroxyalkylation of purines using alcohols as the alkyl source. acs.orgresearchgate.net The Minisci reaction, a radical-based method, also enables direct and regioselective C-H functionalization at the C-6 position under mild conditions. researchgate.net The choice of substituents elsewhere on the purine ring can also direct functionalization. For instance, the presence of a 6-chloro group is crucial for facilitating certain N7-regioselective alkylations, creating a useful intermediate for further C-6 modifications. acs.orgnih.gov

| Reaction Type | Substrate | Position of Functionalization | Key Features | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Halopurines | C-6 | Most common route for introducing O, N, S nucleophiles. | nih.govnih.gov |

| Direct C-H Hydroxyalkylation | Unactivated Purines | C-6 | Metal-free, rapid reaction at room temperature. | acs.orgresearchgate.net |

| Minisci Reaction | Unactivated Purines | C-6 | Radical-based, mild conditions, good regioselectivity. | researchgate.net |

| Cross-Coupling Reactions | 6,8-Dihalopurines | C-6 | Preferential reaction at C-6 over C-8. | avcr.cz |

Specific Synthetic Approaches for Incorporating Sulfonyl Groups at Purine C-6

The introduction of a sulfonyl group at the C-6 position of a purine is a key step in synthesizing the target compound, Purine, 6-(ethylsulfonyl)-. This can be accomplished through direct sulfonylation or by modifying a pre-existing functional group on a purine scaffold.

Direct sulfonylation can be achieved through a cascade of SNAr reactions. A notable example is the "sulfonyl group dance," where 9-substituted 2,6-dichloropurines are treated sequentially with a sodium sulfinate and then sodium azide. acs.org This one-pot process results in the formation of 6-azido-2-sulfonylpurine derivatives, demonstrating the feasibility of introducing a sulfonyl group at one position while another leaving group is substituted. acs.org This strategy highlights that a sulfonyl group can be introduced by displacing a halide.

A more common and versatile approach involves the use of readily available purine precursors, such as 6-halopurines or 6-mercaptopurines.

From 6-Halopurines: 6-Chloropurine (B14466) is a widely used and commercially available starting material. nih.govgoogle.com It readily reacts with various nucleophiles. nih.govnih.gov To synthesize 6-(ethylsulfonyl)purine, 6-chloropurine can be reacted with sodium ethanethiolate (the sodium salt of ethyl mercaptan) to form 6-(ethylthio)purine. This intermediate thioether can then be oxidized to the corresponding sulfone using a standard oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. This two-step sequence is a classic and reliable method for installing sulfonyl groups.

From 6-Mercaptopurines: 6-Mercaptopurine (B1684380) is another key precursor, often synthesized from hypoxanthine (B114508) or via multi-step routes starting from pyrimidine derivatives. google.comyoutube.com 6-Mercaptopurine can be alkylated with an ethyl halide (e.g., ethyl iodide) to yield the same 6-(ethylthio)purine intermediate mentioned above. Subsequent oxidation provides the final 6-(ethylsulfonyl)purine product. This route is advantageous when 6-mercaptopurine is a more accessible starting material. researchgate.net

| Precursor | Step 1 | Intermediate | Step 2 | Final Product | Reference(s) for Precursor |

| 6-Chloropurine | Reaction with Sodium Ethanethiolate | 6-(Ethylthio)purine | Oxidation (e.g., with m-CPBA) | Purine, 6-(ethylsulfonyl)- | google.comacs.org |

| 6-Mercaptopurine | Alkylation with Ethyl Halide | 6-(Ethylthio)purine | Oxidation (e.g., with m-CPBA) | Purine, 6-(ethylsulfonyl)- | google.comyoutube.com |

Advanced Chemical Synthesis Techniques for Purine Derivatives

The drive for efficiency and diversity in purine synthesis has led to the adoption of advanced chemical techniques. numberanalytics.com Methods like microwave-assisted synthesis can dramatically reduce reaction times and improve yields. numberanalytics.com Furthermore, the development of novel reagents and catalytic systems continues to expand the synthetic toolbox available to chemists working with purine scaffolds. daneshyari.comnumberanalytics.com

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful tools for modifying the purine core, particularly for forming new carbon-carbon bonds. daneshyari.comnih.gov Palladium-catalyzed reactions are the most prevalent. researchgate.net

The Suzuki-Miyaura (using boronic acids), Stille (organostannanes), Negishi (organozinc), and Sonogashira (terminal alkynes) reactions have all been successfully applied to functionalize halopurines. nih.govavcr.cznih.gov As previously noted, the C-6 position of dihalopurines is the most reactive site, allowing for selective functionalization. nih.govavcr.cz For instance, palladium-mediated cross-coupling of 6-chloro-9-(β-d-ribofuranosyl)purine with various primary alkyl zinc halides has been used to synthesize a range of 6-alkylpurine nucleosides in good yields. nih.govnih.gov While these methods are most often used to create C-C bonds, they are a testament to the advanced techniques available for modifying the C-6 position, which complements the SNAr reactions used to introduce the ethylthio- precursor for 6-(ethylsulfonyl)purine.

Multi-Component Reactions for Diverse Purine Libraries

Multi-component reactions (MCRs) have become a highly effective strategy in synthetic organic chemistry for the creation of diverse molecular libraries from simple starting materials. researchgate.netresearchgate.net These reactions, in which three or more reactants combine in a single, one-pot procedure, offer significant advantages over traditional linear syntheses, including increased efficiency, reduced waste, and the ability to generate complex molecules in a single step. researchgate.net The application of MCRs to the synthesis of purines and their analogues has enabled the rapid generation of extensive libraries of these biologically significant heterocycles. researchgate.net

A variety of MCR strategies have been developed to access diverse purine scaffolds. One notable approach involves the three-component reaction of diaminomaleonitrile, trimethyl orthoacetate, and various amino acids. This method produces amino acid-decorated imidazole and purine-like derivatives, which are analogues of peptide nucleic acid building blocks. researchgate.net Another significant development is an aqueous, one-pot, three-component reaction that tethers masked sugar moieties to prebiotically plausible purine precursors. scienceopen.com This reaction utilizes key synthons such as 2-aminooxazole and 5-aminoimidazoles, allowing for a divergent synthesis pathway that can lead to either purines or pyrimidines depending on the reaction conditions. scienceopen.com This method is particularly noteworthy as it provides a prebiotically plausible mechanism for achieving regioselective N9 purination. scienceopen.com

The table below summarizes key examples of multi-component reactions used in the synthesis of purine precursors and analogues.

| Reaction Type | Starting Materials | Key Features | Resulting Scaffold |

| Three-component reaction | Diaminomaleonitrile, Trimethyl orthoacetate, Amino acid | Regioselective, builds peptide nucleic acid-like structures. researchgate.net | Amino acid-decorated imidazole/purine analogues. researchgate.net |

| Aqueous one-pot assembly | 2-Aminooxazole, 5-Aminoimidazoles, Masked-sugar moieties | High-yielding, occurs in water, allows for divergent purine/pyrimidine synthesis. scienceopen.com | N9-regiospecific purine precursors. scienceopen.com |

| Three-component coupling | Acetyl compound, Ammonium acetate, Enamine | Zinc chloride is used as a reagent. youtube.com | Substituted pyrimidine derivatives (purine precursors). youtube.com |

These MCR-based methodologies are instrumental in drug discovery, allowing for the efficient exploration of the chemical space around the purine core to identify novel compounds with potential therapeutic applications.

Synthesis of Stereoisomers and Chiral Resolution Techniques

The synthesis of specific stereoisomers of purine analogues is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. The production of enantiomerically pure compounds can be achieved through asymmetric synthesis, which directly creates the desired stereoisomer, or through chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.org

Enzymatic catalysis offers a powerful tool for the asymmetric synthesis of chiral purine derivatives. A notable example is an enzyme-catalyzed dynamic kinetic resolution protocol for the one-pot asymmetric synthesis of substituted purine esters. researchgate.net This method has demonstrated the ability to control N-9/N-7 regioselectivity by selecting different enzymes as catalysts, a significant challenge in traditional organic synthesis. researchgate.net

When a racemic mixture is produced, several chiral resolution techniques can be employed. These methods are critical for isolating the desired enantiomer from its mirror image. wikipedia.org

Diastereomeric Salt Formation: This is a classic and widely used method for resolving racemic mixtures of acidic or basic compounds. wikipedia.orgpharmtech.com The racemate is treated with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for a basic racemate) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional techniques like crystallization. wikipedia.orgveranova.com After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Chiral Chromatography: This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). numberanalytics.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common chromatographic methods adapted for chiral separations. numberanalytics.com The choice of the CSP is crucial, as its chiral environment selectively retains one enantiomer more strongly than the other, leading to their separation as they pass through the chromatography column. veranova.comnumberanalytics.com

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to resolve a racemic mixture. The enzyme selectively catalyzes a reaction on only one of the enantiomers, converting it into a different compound that can be easily separated from the unreacted enantiomer. pharmtech.com Kinetic resolution is a common form of this technique. pharmtech.com

The following table compares the principles and applications of common chiral resolution techniques relevant to purine analogues.

| Technique | Principle | Typical Application | Advantages |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomeric salts with different solubilities, allowing for separation by crystallization. wikipedia.org | Racemic amines and carboxylic acids. wikipedia.orgpharmtech.com | Scalable, relatively simple, and cost-effective. pharmtech.comveranova.com |

| Chiral Chromatography (e.g., HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. numberanalytics.com | Analytical and preparative separation of a wide range of chiral compounds. veranova.comnumberanalytics.com | High separation efficiency, applicable to diverse structures. numberanalytics.com |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. pharmtech.com | Resolution of alcohols, amines, and esters. pharmtech.com | High enantioselectivity, mild reaction conditions. researchgate.net |

Mechanistic Elucidation and Molecular Interactions of Purine, 6 Ethylsulfonyl

Exploration of Molecular Mechanisms of Action

The biological effects of Purine (B94841), 6-(ethylsulfonyl)- and related purine analogs are rooted in their ability to interact with and modulate fundamental cellular processes. This section explores the molecular mechanisms through which this compound exerts its influence, focusing on its interplay with purine metabolism, enzyme inhibition, and receptor binding.

Interaction with and Modulation of Purine Metabolic Pathways

Purine metabolism, which involves both the synthesis of new purine molecules (de novo synthesis) and the recycling of pre-existing purines (salvage pathway), is crucial for cellular functions. wikipedia.orgnih.gov Purine analogs, including 6-substituted purines, can interfere with these pathways. wikipedia.orgchemicalbook.com The de novo synthesis pathway is an energy-intensive process that builds purine nucleotides from simpler molecules, while the salvage pathway recycles purine bases from the breakdown of nucleic acids. wikipedia.orgnih.govnih.gov

Compounds like 6-mercaptopurine (B1684380) (6-MP), a related thiopurine, are known to disrupt purine metabolism by inhibiting key enzymes. wikipedia.orgchemicalbook.compharmgkb.org For instance, 6-MP is converted to its ribonucleotide, which then inhibits phosphoribosyl pyrophosphate amidotransferase, a critical enzyme in the de novo purine synthesis pathway. wikipedia.orgchemicalbook.com This interference can lead to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis. nih.gov Furthermore, some purine analogs can be incorporated into nucleic acids, leading to cellular damage. pharmgkb.org The ethylsulfonyl group at the 6-position of the purine ring in "Purine, 6-(ethylsulfonyl)-" is expected to influence its interaction with the enzymes of these pathways, potentially leading to modulatory effects on purine homeostasis.

Elucidation of Enzyme Inhibition Kinetics and Mechanisms

The interaction of Purine, 6-(ethylsulfonyl)- and its analogs with various enzymes has been a key area of research to understand their biological activities. The inhibition of specific enzymes can have significant physiological consequences.

Xanthine (B1682287) Oxidoreductase (XOR): XOR is a crucial enzyme in purine catabolism, responsible for oxidizing hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.govnih.gov Inhibition of XOR is a therapeutic strategy for conditions like gout, which is caused by high levels of uric acid. mdpi.comnih.govbioworld.com Allopurinol, a purine analog, is a well-known inhibitor of XOR. mdpi.commdpi.com Flavonoids have also been shown to inhibit XOR-catalyzed oxidation of both xanthine and 6-mercaptopurine. mdpi.com Given its purine structure, Purine, 6-(ethylsulfonyl)- may also interact with and potentially inhibit XOR, thereby affecting uric acid production. The kinetics of such inhibition would be crucial to determine its potency and mechanism (e.g., competitive, non-competitive).

Inositol (B14025) Hexakisphosphate Kinase (IP6K): IP6Ks are enzymes that phosphorylate inositol hexakisphosphate (InsP6) to generate inositol pyrophosphates like InsP7. nih.govnih.gov These molecules are involved in various cellular processes, including insulin (B600854) secretion and apoptosis. nih.gov A known inhibitor of IP6K is N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine (TNP), a purine derivative. nih.govnih.gov The structural similarity of Purine, 6-(ethylsulfonyl)- to this inhibitor suggests it could also potentially modulate IP6K activity. Studies on the inhibition kinetics would be necessary to confirm this and to understand the nature of the interaction. An unconventional gatekeeper mutation in IP6K has been shown to sensitize the enzyme to allosteric inhibitors, highlighting the complexity of inhibitor interactions. elifesciences.org

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. nih.govnih.govresearchgate.net Inhibition of PNP is a therapeutic target for T-cell related autoimmune diseases. nih.govresearchgate.net Various purine analogs, particularly those with modifications at the 6-position, have been investigated as PNP inhibitors. nih.govnih.gov For instance, 6-benzylthio-2-chloropurine has been shown to inhibit Helicobacter pylori PNP. nih.gov The ethylsulfonyl group in Purine, 6-(ethylsulfonyl)- could influence its binding to the active site of PNP, potentially leading to inhibition of the enzyme.

Src Kinase: Src family kinases are non-receptor tyrosine kinases that play roles in various cellular processes, and their dysregulation is implicated in cancer. nih.govnih.gov Purine-based compounds have been developed as potent and selective inhibitors of c-Src tyrosine kinase. nih.gov The discovery of novel purine derivatives with significant inhibitory activity against c-Src highlights the potential for this class of compounds in cancer therapy. nih.gov The substitution at the 6-position of the purine ring is critical for this activity. Therefore, it is plausible that Purine, 6-(ethylsulfonyl)- could exhibit inhibitory activity against Src kinases, a hypothesis that would require experimental validation through kinetic studies.

Characterization of Ligand-Receptor Binding Dynamics and Functional Consequences

Identification and Validation of Specific Cellular and Molecular Targets

Identifying the specific cellular and molecular targets of a compound is crucial for understanding its biological effects and therapeutic potential. For Purine, 6-(ethylsulfonyl)- and related purine analogs, several potential targets have been identified.

One key molecular target for purine analogs is the heat shock protein 90 (Hsp90) family, particularly the endoplasmic reticulum paralog Grp94. nih.gov Grp94 is involved in the regulation of a limited number of proteins and is a potential target in various diseases, including cancer and inflammatory conditions. nih.gov Selective inhibitors of Grp94 have been developed from a purine-scaffold compound series. nih.gov

Another important target is the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune response. nih.gov Certain 6-substituted purine riboside analogs have been shown to activate hSTING, representing a potential strategy for antiviral, antibacterial, and anticancer treatments. nih.gov

Furthermore, as discussed in the enzyme inhibition section, enzymes like Xanthine Oxidoreductase, Inositol Hexakisphosphate Kinases, Purine Nucleoside Phosphorylase, and Src Kinase are all validated molecular targets for various purine derivatives. mdpi.comnih.govresearchgate.netnih.govyoutube.com The interaction of Purine, 6-(ethylsulfonyl)- with these targets would need to be experimentally validated to confirm its specific cellular and molecular effects.

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

The biological activity of purine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies aim to understand how specific chemical modifications influence a compound's potency, selectivity, and mechanism of action.

For purine-based compounds, modifications at various positions of the purine ring, such as the 2, 6, and 9 positions, have been shown to significantly impact their biological activity. researchgate.netnih.gov For example, in a series of 6-substituted purine derivatives developed as positive inotropes, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres. researchgate.net

Influence of the 6-Ethylsulfonyl Moiety on Biological Potency and Selectivity

The ethylsulfonyl group at the 6-position of the purine ring is a key structural feature of the compound . This moiety is expected to have a significant influence on the compound's biological properties. In the context of Grp94 inhibitors, the substituent at the 6-position of the purine scaffold plays a crucial role in determining both affinity and selectivity. nih.gov For instance, the conversion of a thioether to a sulfone was a synthetic step in the development of Grp94-selective ligands. nih.gov The electron-withdrawing nature and the bulkiness of the ethylsulfonyl group can affect the compound's ability to fit into the binding pockets of its target proteins, thereby influencing its potency and selectivity. The precise impact of this moiety would need to be determined through comparative studies with other 6-substituted purine analogs.

Computational Chemistry and Molecular Modeling Investigations

Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanistic details of how purine derivatives, including those related to 6-(ethylsulfonyl)purine, interact with their biological targets. mdpi.com These in silico methods provide predictive insights into binding modes, interaction interfaces, and the energetics of ligand-protein complexes, thereby guiding rational drug design and the interpretation of experimental results. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com This method has been widely applied to purine derivatives to understand their structure-activity relationships. researchgate.netnih.gov For example, docking studies on 9-(2-hydroxypropyl)purine analogs with viral thymidine (B127349) kinases revealed that active compounds adopt specific orientations where their hydroxyl groups mimic the 5'-OH of thymidine, placing them in a suitable position for phosphorylation. harvard.edu In contrast, poor substrates were observed to adopt non-productive binding poses. harvard.edu

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a more realistic representation of the physiological environment, allowing for the assessment of the stability of the predicted binding mode and the conformational changes in both the ligand and the protein. researchgate.net For instance, MD simulations lasting 100 nanoseconds have been used to confirm the stability of a ligand-protein complex, showing minimal deviation in the root-mean-square deviation (RMSD) of the protein backbone. researchgate.net Ab initio MD simulations have also been used to investigate the excited-state dynamics of the purine core itself, revealing complex deactivation pathways following UV light absorption. nih.gov

A crucial aspect of computational analysis is the detailed examination of the interactions at the ligand-protein interface. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net For example, docking of 6-(methylsulfanyl)purine derivatives into the active site of VZV thymidine kinase showed potential interactions with residues such as E225, A167, and Y132. harvard.edu The specific nature of these interactions often explains the observed biological activity and selectivity.

Interactive Table 2: Computational Methods in Purine Derivative Research

| Computational Method | Application | Example Finding | Reference |

| Molecular Docking | Predict ligand binding orientation | Predicted that active purine analogs mimic thymidine orientation in the viral thymidine kinase active site. | harvard.edu |

| Molecular Dynamics (MD) Simulation | Assess stability of ligand-protein complex over time | Confirmed the stability of a ligand-PfDHFR-TS complex over a 100ns simulation. | researchgate.net |

| MM-GBSA | Calculate binding free energy | Calculated an average binding free energy of -39.84 kcal/mol for an ellagic acid-protein complex. | researchgate.net |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity of ligands | Investigated tautomeric stability, concluding that C6 electron-donating groups stabilize the desired N9 tautomer for synthesis. | nih.govtandfonline.com |

Research Applications and Translational Potential of Purine, 6 Ethylsulfonyl

Development and Application as Chemical Probes in Biological Systems

Chemical probes are indispensable tools in chemical biology, used to identify and validate new drug targets, profile protein activity, and visualize cellular processes. sigmaaldrich.comnih.gov The purine (B94841) scaffold is an excellent foundation for creating such probes due to its inherent ability to interact with a wide range of biological targets, including enzymes like kinases and G protein-coupled receptors. nih.gov

Design and Synthesis of Trifunctional Probes for Target Identification

A sophisticated application of the "Purine, 6-(ethylsulfonyl)-" scaffold is in the design of trifunctional chemical probes. These probes are engineered with three key components to facilitate target identification. sigmaaldrich.com

Recognition Element: The core purine structure, including the 6-(ethylsulfonyl) group, acts as the ligand or recognition element that specifically binds to a protein of interest.

Reactive Group: A chemically reactive moiety is incorporated to form a stable, covalent bond with the target protein upon binding. This allows for the capture and identification of even weak or transient interactions. Common reactive groups include photo-activatable units like diazirines or benzophenones. sigmaaldrich.com

Bioorthogonal Handle: A third component, typically a terminal alkyne or azide, serves as a bioorthogonal handle. This handle enables the specific attachment of reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, through click chemistry. sigmaaldrich.com

The synthesis of these complex molecules is often streamlined by using trifunctional building blocks that already contain the reactive group and the bioorthogonal handle. These blocks can then be coupled to the ligand, in this case, a derivative of "Purine, 6-(ethylsulfonyl)-". sigmaaldrich.com This modular approach allows for the creation of a library of probes with slight variations to optimize target binding and selectivity. sigmaaldrich.com

| Component | Function | Examples |

| Recognition Element | Binds to the protein of interest. | Purine, 6-(ethylsulfonyl)- scaffold |

| Reactive Group | Forms a covalent bond with the target protein. | Diazirines, Benzophenones, Sulfonyl fluorides |

| Bioorthogonal Handle | Allows for attachment of reporter tags. | Alkyne, Azide |

This table outlines the essential components of a trifunctional chemical probe designed for target identification.

Utility in Protein Profiling and Imaging Studies

Once synthesized, probes based on the "Purine, 6-(ethylsulfonyl)-" scaffold have significant utility in activity-based protein profiling (ABPP) and cellular imaging. ABPP uses these chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.govnih.govmdpi.com By treating cells or lysates with the probe, researchers can covalently label active enzymes. The tagged proteins can then be enriched using the bioorthogonal handle and identified by mass spectrometry, providing a snapshot of the active proteome. nih.gov

Furthermore, by attaching a fluorescent dye instead of biotin, these probes can be used for imaging studies. nih.govresearchgate.net Fluorescent probes derived from purine scaffolds have been successfully used to visualize the localization and activity of target proteins, such as Heat Shock Protein 90 (Hsp90), in living cells using techniques like fluorescence microscopy and flow cytometry. nih.gov This allows for real-time monitoring of target engagement by potential drug candidates and helps to elucidate the biological roles of the targeted proteins. researchgate.net

Conceptual Contributions to Medicinal Chemistry and Rational Drug Design

The purine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. researchgate.net The specific substitution at the 6-position, as seen in "Purine, 6-(ethylsulfonyl)-", is a critical determinant of the compound's biological activity and serves as a key starting point for rational drug design. researchgate.netacs.orgnih.gov

Lead Compound Identification and Optimization Strategies

"Purine, 6-(ethylsulfonyl)-" and its analogs serve as valuable lead compounds in the drug discovery process. nih.gov A lead compound is a molecule that shows a desired biological activity but may require modifications to improve its properties for therapeutic use. patsnap.comresearchgate.net The process of lead optimization involves systematically altering the chemical structure to enhance efficacy, improve selectivity, and optimize pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). patsnap.compatsnap.comnih.gov

For the purine scaffold, structure-activity relationship (SAR) studies are fundamental. researchgate.net These studies explore how different chemical groups at various positions on the purine ring affect biological activity. For instance, research on 6-substituted purines has shown that thioether-linked derivatives are often superior to their oxygen or nitrogen counterparts. researchgate.net The introduction of electron-withdrawing groups, such as the ethylsulfonyl moiety, can significantly increase potency. researchgate.net Medicinal chemists utilize this knowledge, often aided by computational modeling, to rationally design and synthesize new analogs with improved therapeutic potential. patsnap.com

| Optimization Strategy | Goal | Example Technique |

| Structure-Activity Relationship (SAR) | Identify key structural features for biological activity. | Systematically modify substituents at positions 2, 6, and 9 of the purine ring. researchgate.netacs.org |

| Structure-Based Drug Design | Enhance binding affinity and selectivity for the target. | Use molecular docking to guide modifications based on the target's 3D structure. patsnap.com |

| Pharmacokinetic (ADMET) Improvement | Enhance drug-like properties (e.g., solubility, metabolic stability). | Introduce polar groups or modify metabolically labile sites. researchgate.netpatsnap.com |

| Scaffold Hopping | Discover novel core structures with improved properties. | Replace the purine core with a bioisosteric ring system like a pyrazolopyrimidine. patsnap.comresearchgate.net |

This table summarizes common strategies used to optimize lead compounds based on the purine scaffold.

Strategies for Addressing Biological Resistance Mechanisms

A major challenge in modern medicine, particularly in cancer therapy, is the development of drug resistance. nih.govnih.gov The versatility of the purine scaffold offers a promising platform for designing novel agents that can overcome these resistance mechanisms. For example, resistance to kinase inhibitors often arises from mutations in the target protein's ATP-binding site. nih.gov Researchers are developing new purine derivatives that can inhibit these mutated kinases or target them in a different way. nih.gov

One strategy involves designing dual-target inhibitors. For instance, purine-based molecules have been created to simultaneously inhibit both EGFR and BRAFV600E, two kinases involved in cancer progression. mdpi.com Another approach is to develop compounds that inhibit proteins responsible for drug efflux, such as P-glycoprotein (P-gp), which actively pumps chemotherapeutic agents out of cancer cells. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to purines, have shown the ability to inhibit P-gp, thereby reversing multidrug resistance and enhancing the efficacy of existing drugs. nih.gov Similarly, purine derivatives have been designed to inhibit the eukaryotic initiation factor 4E (eIF4E), a protein whose overexpression is linked to chemotherapy resistance. acs.org

Exploration of Novel Therapeutic Agent Classes Based on the Purine, 6-(ethylsulfonyl)- Scaffold

The "Purine, 6-(ethylsulfonyl)-" scaffold is not limited to a single therapeutic class but serves as a versatile foundation for developing a wide array of novel agents. nih.govnih.gov Its ability to mimic the endogenous purines, adenine (B156593) and guanine, allows it to interact with a broad spectrum of biological targets. nih.gov

This has led to the development of diverse therapeutic classes, including:

Kinase Inhibitors: A significant number of kinase inhibitors are based on the purine or related pyrimidine (B1678525) scaffolds. nih.gov These compounds target enzymes like Janus kinases (JAKs), BCR-Abl, EGFR, and HER2, which are critical in cancer and inflammatory diseases. nih.govmdpi.commdpi.comwikipedia.org

Hsp90 Inhibitors: The purine scaffold has been used to create potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is essential for the stability of many cancer-promoting proteins. nih.govacs.org

Enzyme Inhibitors: Beyond kinases, purine derivatives can inhibit other crucial enzymes. For example, they have been developed as inhibitors of phosphodiesterases (PDEs) and purine nucleoside phosphorylase (PNP). nih.govnih.gov

Receptor Modulators: The scaffold is used to design ligands for G protein-coupled receptors, such as adenosine (B11128) receptors, which play roles in various physiological processes. nih.gov

The continuous exploration of the purine scaffold, exemplified by structures like "Purine, 6-(ethylsulfonyl)-", ensures its enduring importance in the quest for new and more effective medicines to treat a wide range of human diseases. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

While the chemical entity Purine, 6-(ethylsulfonyl)- is documented, its biological activities and therapeutic potential remain largely uncharted territory in scientific literature. The trajectory for future investigation into this specific compound will likely be informed by the extensive and fruitful research conducted on other 6-substituted purine analogs. The ethylsulfonyl group at the 6-position represents a unique modification of the purine core, suggesting that its biological profile may differ significantly from well-known analogs like 6-mercaptopurine (B1684380). The following sections outline potential research avenues that could unveil the translational potential of Purine, 6-(ethylsulfonyl)-.

A primary and compelling avenue for future research is the evaluation of Purine, 6-(ethylsulfonyl)- as a potential anticancer agent. The rationale for this is firmly rooted in the history of purine analogs in oncology. Purine antimetabolites, including the 6-substituted compounds 6-mercaptopurine and 6-thioguanine, are established chemotherapeutic agents used in the treatment of acute leukemias. nih.gov The field continues to be an active area of research, with numerous studies focusing on the synthesis and cytotoxic evaluation of novel 6-substituted and 2,6,9-trisubstituted purine derivatives. nih.govmdpi.comresearchgate.netnih.gov These efforts aim to identify compounds with improved efficacy, better selectivity, and the ability to overcome drug resistance. nih.govmdpi.com

Future research could systematically screen Purine, 6-(ethylsulfonyl)- in vitro against a diverse panel of human cancer cell lines, such as those for breast, colon, liver, and pancreatic cancers, to identify any cytotoxic activity. nih.govnih.gov Should the compound exhibit anticancer properties, subsequent studies would be essential to elucidate its mechanism of action. This would involve investigating whether it, like other purine antimetabolites, interferes with the de novo purine biosynthesis pathway, induces apoptosis, or causes cell cycle arrest. nih.govfrontiersin.org

The structural similarity of Purine, 6-(ethylsulfonyl)- to natural purines suggests it could function as an antimetabolite by interfering with key enzymes involved in purine metabolism. The de novo purine synthesis pathway is a critical process for cell growth and proliferation, making it an attractive target for cancer therapy. frontiersin.org Purine analogs often exert their effects by inhibiting crucial enzymes in this pathway. nih.gov For instance, the active metabolite of 6-mercaptopurine, thioinosine monophosphate (TIMP), is known to inhibit multiple enzymes, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme of the pathway. nih.gov

To fully realize the therapeutic potential of Purine, 6-(ethylsulfonyl)-, medicinal chemistry campaigns focused on structure-activity relationships (SAR) will be crucial. This compound can serve as a valuable scaffold for the creation of a library of novel derivatives. mdpi.comacs.org By systematically modifying the purine ring at various positions (such as N7, N9, and C2) and evaluating the biological activity of the resulting analogs, researchers can establish a clear SAR. mdpi.comacs.org This knowledge is instrumental in optimizing the lead compound for enhanced potency and selectivity. For example, studies have shown that the introduction of a cyclopentyl group at the N9 position of the purine ring can yield compounds with significant antiproliferative effects. mdpi.com Furthermore, computational docking studies can be employed to predict how these structural modifications influence the binding of the compounds to their biological targets, thereby guiding the synthetic efforts toward more promising candidates. mdpi.com

The table below outlines the potential future research directions for Purine, 6-(ethylsulfonyl)-.

| Research Avenue | Rationale | Potential Translational Goals |

|---|---|---|

| Anticancer Agent Discovery | Many 6-substituted purine analogs, such as 6-mercaptopurine, are clinically used anticancer drugs. nih.gov Novel purine derivatives continue to show promise as cytotoxic agents. nih.govmdpi.com | Development of a new chemotherapeutic agent for various cancers. |

| Inhibition of Purine Metabolism | The purine scaffold is central to cellular metabolic pathways. The compound could act as an antimetabolite by inhibiting key enzymes in purine biosynthesis, potentially targeting purinosomes. nih.govfrontiersin.org | Creation of targeted therapies for diseases characterized by metabolic dysregulation, including cancer. |

| Structure-Activity Relationship (SAR) Studies | Systematic chemical modification of the Purine, 6-(ethylsulfonyl)- scaffold can lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.comacs.org | Optimization of a lead compound for preclinical and clinical development. |

Q & A

Q. How should conflicting spectroscopic data be reported to maintain scientific integrity?

- Methodological Answer : Publish all raw data (unprocessed NMR FIDs, chromatograms) alongside processed results. Transparently describe signal-to-noise ratios and integration methods. If contradictions persist, propose hypotheses (e.g., solvent polarity effects on tautomerism) for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.